2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid
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Overview
Description
2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid is a complex organic compound that features a pyridine ring, a benzoyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid typically involves multiple steps:
Formation of the Pyridin-3-ylmethoxy Intermediate: This step involves the reaction of pyridine with methanol in the presence of a catalyst to form pyridin-3-ylmethanol.
Benzoylation: The pyridin-3-ylmethanol is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form 3-(pyridin-3-ylmethoxy)benzoyl chloride.
Amidation: The benzoyl chloride derivative is then reacted with pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-[[3-(Pyridin-3-ylmethyl)benzoyl]amino]pentanoic acid.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of 2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl group can enhance the compound’s binding affinity to its target, while the pentanoic acid moiety can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]butanoic acid
- 2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]hexanoic acid
- 2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]propanoic acid
Uniqueness
2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring enhances its potential as an enzyme inhibitor, while the benzoyl and pentanoic acid groups improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-5-16(18(22)23)20-17(21)14-7-3-8-15(10-14)24-12-13-6-4-9-19-11-13/h3-4,6-11,16H,2,5,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWIFQUSKWUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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